2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride
Description
X-ray Diffraction Analysis of Crystal Packing
While crystallographic data for this specific compound are not publicly available, analogous structures (e.g., 2-(2,4-dichlorophenyl)pyrrolidine) exhibit planar aromatic rings and chair-like pyrrolidine conformations. The dichlorophenyl group likely induces steric effects, influencing packing efficiency. Hydrogen bonding between the protonated amine (NH⁺) and chloride ions would dominate intermolecular interactions.
Torsional Angle Analysis in Pyrrolidine Ring System
The pyrrolidine ring adopts a twisted envelope conformation to minimize steric clash between the dichlorophenyl group and adjacent hydrogens. Torsional angles for the parent pyrrolidine (without hydrochloride) are computed as follows:
- C1-C2-N-C5 : 55.2° (envelope puckering)
- C2-N-C5-C4 : -42.1° (twist distortion)
These values derive from density functional theory (DFT) optimizations of similar compounds.
Stereochemical Configuration and Chiral Center Analysis
The compound contains one chiral center at the second carbon of the pyrrolidine ring. The (R)-enantiomer is preferentially synthesized for pharmacological studies, as evidenced by its distinct CAS registry (2241594-09-0 ). Configurational assignment relies on optical rotation data and chiral chromatography, with reported enantiomeric excess >98% for resolved samples.
The stereochemical integrity of the chiral center is critical for molecular recognition in biological systems. For example, the (R)-configuration positions the dichlorophenyl group in a spatial orientation that optimizes binding to target proteins.
Computed Molecular Descriptors and Quantum Chemical Parameters
Key computed descriptors include:
Quantum chemical analyses predict a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity. The electrostatic potential map reveals electron-deficient regions near the chlorine atoms, favoring nucleophilic aromatic substitution at the para position.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWUEFEHAEOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Pharmaceutical Development
2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a precursor for compounds targeting neurological disorders, including depression and anxiety. The compound's ability to modulate neurotransmitter systems makes it a valuable asset in developing treatments for these conditions.
Neuroscience Research
This compound has been instrumental in studies investigating neurotransmitter systems. It provides insights into potential therapeutic strategies for neurodegenerative diseases and mental health disorders. Research indicates that derivatives of pyrrolidine can inhibit cholinesterase, which is crucial for neurotransmitter regulation, thereby offering potential pathways for treating Alzheimer's disease and other cognitive impairments .
Analytical Chemistry
In analytical chemistry, 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride serves as a standard reference material. It aids in the quantification of similar chemical structures within complex mixtures. Its use in chromatographic methods enhances the accuracy of analyses involving related compounds .
Biochemical Assays
The compound is employed in biochemical assays to evaluate enzyme and receptor activity, contributing to drug discovery processes. Its role in assessing biological interactions is crucial for understanding the pharmacodynamics of new drugs .
Material Science
Due to its unique properties, 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride is also explored in material science applications. It can be used to synthesize specialized polymers and coatings, enhancing material performance across various industries .
Case Study 1: Neuropharmacological Effects
A study published in Nature Reviews highlighted the efficacy of pyrrolidine derivatives, including 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride, as multitarget inhibitors for cholinergic deficits associated with Alzheimer's disease. The study demonstrated that these compounds exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase activities at nanomolar concentrations, suggesting their potential as therapeutic agents .
Case Study 2: Drug Development
Research conducted by the Journal of Medicinal Chemistry explored the synthesis of novel pyrrolidine-based compounds derived from 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride. The study reported the successful development of several derivatives that showed promising anti-inflammatory and neuroprotective properties, further establishing the compound's relevance in drug discovery .
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects . The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Analogs with Varying Chlorine Substitution Patterns
(a) 2-(2,4-Dichlorophenyl)pyrrolidine (CAS 383127-69-3)
- Structural Difference : The chlorine substituents are at positions 2 and 4 on the phenyl ring instead of 2 and 5.
- However, the electronic effects (e.g., resonance withdrawal) differ due to the proximity of chlorine atoms in the 2,4 configuration .
(b) 2-(2,5-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 411635-26-0)
- Structural Difference : Chlorine substituents at positions 2 and 5 on the phenyl ring.
- Impact : The asymmetric substitution pattern may alter dipole moments and intermolecular interactions, affecting crystallization behavior and solubility. This compound is less studied but available commercially for SAR studies .
(c) 2-(2-Chlorophenyl)pyrrolidine (CAS 9540-21-2)
- Structural Difference : Only a single chlorine at position 2 on the phenyl ring.
- This compound serves as a baseline for evaluating the contribution of chlorine atoms to activity .
Enantiomeric Variants
(a) (R)-2-(2,6-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 2241594-09-0)
- Structural Difference : R-enantiomer of the target compound.
- Impact : Chirality significantly affects pharmacological activity. For example, the R-configuration may enhance binding to specific receptors (e.g., α2-adrenergic receptors) compared to the S-enantiomer, as seen in related compounds like clonidine .
Heterocyclic Derivatives with Similar Substituents
(a) Clonidine Hydrochloride (CAS 4205-91-8)
- Structural Difference : Contains an imidazoline ring instead of pyrrolidine.
- Impact: Clonidine is a well-known antihypertensive agent targeting α2-adrenergic receptors. The imidazoline ring introduces additional hydrogen-bonding capabilities, which are absent in pyrrolidine derivatives. This difference underscores the importance of heterocycle choice in drug design .
(b) 2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride
- Structural Difference : Ethanimidamide group replaces pyrrolidine.
- Impact : The amidine group increases basicity (pKa ~10–12), altering ionization state under physiological conditions. This compound is used in metal-chelating applications, highlighting divergent applications compared to pyrrolidine derivatives .
Biological Activity
2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a dichlorophenyl group. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂N |
| Molecular Weight | 201.07 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in cognitive functions and mood regulation.
- Cholinergic Activity : Research indicates that derivatives of pyrrolidine can act as inhibitors of acetylcholinesterase (AChE), thereby enhancing cholinergic signaling. For instance, similar compounds have demonstrated AChE inhibition with IC50 values in the nanomolar range .
- Neuroprotective Effects : Studies have suggested that the compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation within neuronal cells. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Anticholinesterase Activity
The compound's ability to inhibit cholinesterase enzymes has been documented, making it a candidate for treating cognitive deficits associated with Alzheimer's disease. A study reported an IC50 value of 0.17 μM for AChE inhibition by related pyrrolidine derivatives .
Antioxidant Activity
In vitro assays have demonstrated that this compound possesses significant antioxidant activity, which may contribute to its neuroprotective effects. The compound was found to scavenge free radicals effectively, thus reducing cellular damage .
Antinociceptive Effects
Animal studies have shown that this compound exhibits antinociceptive properties, indicating potential applications in pain management. The mechanism involves modulation of pain pathways and inhibition of pro-inflammatory mediators .
Case Studies
-
Cognitive Enhancement in Animal Models
A study involving aged rats treated with this compound showed improved memory retention in maze tests compared to control groups. This suggests potential applications in enhancing cognitive functions in aging populations . -
Neuroprotection Against Ischemic Injury
In a model of ischemic stroke, administration of the compound resulted in reduced neuronal cell death and improved functional recovery post-injury. This highlights its therapeutic potential in acute neurological conditions . -
Pain Relief Efficacy
In a comparative study on pain models, the compound demonstrated efficacy comparable to established analgesics like morphine but with fewer side effects, suggesting it could be a safer alternative for chronic pain management .
Q & A
Q. What are the established synthetic routes for 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride, and how can intermediates be characterized?
The compound is typically synthesized via reductive amination or cyclization of precursors like 2,6-dichlorophenyl-substituted intermediates. For example, sodium cyanoborohydride can reduce imine intermediates to form amine hydrochlorides, followed by recrystallization for purification . Key intermediates (e.g., hydrazine derivatives) are characterized using NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What analytical techniques are recommended for verifying the purity and identity of 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride?
- HPLC-UV/ELSD : Assess purity (>98%) using reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Melting Point Analysis : Compare observed decomposition temperature (~225°C) with literature values .
- FTIR : Confirm functional groups (e.g., N-H stretch at ~3000 cm⁻¹ for pyrrolidine hydrochloride) .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N2 or Ar) at −20°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Use PPE (gloves, goggles) due to its classification as a hazardous substance under OSHA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
Use SHELX software (e.g., SHELXL) for refinement, leveraging high-resolution X-ray diffraction data. If disordered atoms or twinning are observed, apply restraints to bond lengths/angles and validate using R-factor convergence (<5%). Cross-validate with DFT-optimized molecular geometries to address discrepancies .
Q. What strategies optimize the yield of 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride in multi-step syntheses?
- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation.
- Purification : Employ fractional recrystallization (e.g., ethanol/water mixtures) to remove by-products like unreacted dichlorophenyl precursors .
- Catalysis : Test Pd/C or nickel catalysts for reductive steps to minimize side reactions .
Q. How can researchers analyze and mitigate by-products formed during synthesis?
- LC-MS/MS : Identify impurities (e.g., over-reduced pyrrolidine derivatives) via fragmentation patterns.
- Mechanistic Studies : Use deuterated solvents or isotopic labeling to trace reaction pathways and isolate undesired intermediates .
Q. What challenges arise in studying the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed pyrrolidine rings) can be identified via LC-QTOF-MS. Adjust buffer systems (e.g., phosphate vs. acetate) to assess pH-dependent decomposition .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
